6-(naphthalen-1-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Overview
Description
“6-(naphthalen-1-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one” is a complex organic compound that features a naphthalene ring, a pyridazinone core, and a thiomorpholine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(naphthalen-1-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Naphthalene Ring: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the Thiomorpholine Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.
Substitution: The naphthalene ring and thiomorpholine moiety may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or catalysts.
Biology and Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
The compound may find applications in the development of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound is being studied as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
6-(naphthalen-1-yl)pyridazin-3(2H)-one: Lacks the thiomorpholine moiety.
2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one: Lacks the naphthalene ring.
Uniqueness
The presence of both the naphthalene ring and the thiomorpholine moiety in “6-(naphthalen-1-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one” may confer unique biological activities or chemical reactivity compared to its simpler analogs.
Properties
IUPAC Name |
6-naphthalen-1-yl-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19-9-8-18(17-7-3-5-15-4-1-2-6-16(15)17)21-23(19)14-20(25)22-10-12-26-13-11-22/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFILCZOVYVXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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